Solvent Blue 122

Description

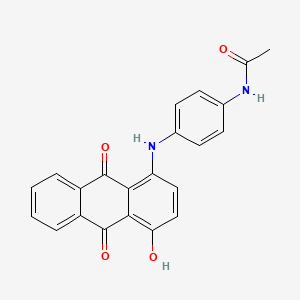

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPGHBPTUCXSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070798 | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-17-3 | |

| Record name | N-[4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-ACETAMIDOANILINO)-4-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV78YHZ7F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways of Solvent Blue 122

Condensation Reactions and Precursor Chemistry

The core of Solvent Blue 122 synthesis lies in the condensation reaction between substituted anthraquinones and p-aminoacetanilide. google.comgoogle.com The primary precursors are 1,4-dihydroxyanthraquinone and p-aminoacetanilide. google.comchembk.comgoogle.comguidechem.com In some processes, 1,4-dihydroxyanthraquinone leuco body is also included as a raw material. google.comgoogle.compatsnap.com

Reactant Stoichiometry and Optimization in Anthraquinone-p-Aminoacetanilide Condensations

Optimizing the stoichiometry of reactants is crucial for achieving high yields and purity in the condensation reaction. In a synthesis method, the feeding molar ratio of p-aminoacetanilide to hydrochloric acid is specified as 1.05-1.25:1 when preparing a mixed solution of p-aminoacetanilide. google.compatsnap.com

In a methanol-based condensation process using boric acid as a catalyst, specific mass ratios of reactants to the solvent and to each other have been investigated to optimize the reaction. The mass ratio of boric acid to the reaction solvent (methanol) can be 1:(40-50). google.com The mass ratio of p-aminoacetanilide to the reaction system can be 1:(11.4-13.3). google.com The mass ratio of the sum of 1,4-dihydroxyanthraquinone and its leuco body to the reaction solvent can be 1:(7.1-8.3). google.com The molar ratio of 1,4-dihydroxyanthraquinone and its leuco body can be 1:(0.4-0.2). google.com These ratios, along with reaction temperature (70-90°C) and time (6-10h), are optimized to ensure the content of 1,4-dihydroxyanthraquinone and its leuco body is less than 3% at the reaction's completion. google.com

Here is a summary of reactant ratios in a methanol-based synthesis:

| Reactant | Ratio to Methanol (B129727) (mass) | Ratio to Reaction System (p-aminoacetanilide) (mass) | Molar Ratio (Dihydroxyanthraquinone:Leuco) |

| Boric Acid | 1:(40-50) | - | - |

| p-Aminoacetanilide | - | 1:(11.4-13.3) | - |

| 1,4-Dihydroxyanthraquinone + Leuco Body | 1:(7.1-8.3) | - | 1:(0.4-0.2) |

Mechanistic Investigations of Condensation Pathways

While detailed mechanistic investigations specifically for the this compound condensation were not extensively detailed in the search results, the reaction involves the condensation of an amine (p-aminoacetanilide) with an anthraquinone (B42736) derivative. google.comchembk.comgoogle.comguidechem.com This type of reaction typically proceeds via nucleophilic attack of the amine nitrogen on a carbon atom of the quinone ring, followed by elimination of a leaving group (such as a hydroxyl group or halogen) and tautomerization. The presence of a reducing medium in some methods suggests a possible initial reduction of the anthraquinone or intermediates to facilitate the condensation. chembk.comguidechem.com The subsequent oxidation step would then restore the quinone structure in the final product. chembk.comguidechem.com Boric acid, often used as a catalyst, can interact with hydroxyl groups of the anthraquinone, potentially activating the carbon for nucleophilic attack or influencing the reaction pathway. google.comgoogle.com

Catalysis in this compound Synthesis

Catalysts play a significant role in improving the efficiency and yield of this compound synthesis. google.comgoogle.com

Evaluation of Traditional Catalysts in Reaction Efficiency

Boric acid is a traditionally used catalyst in the synthesis of this compound, particularly in processes utilizing butanol or methanol as solvents. google.comgoogle.com The existing process often involves condensing 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco body, and p-aminoacetanilide in butanol using boric acid. google.com While this method uses easily obtained raw materials, it has drawbacks such as a strong odor and a harsh working environment due to the butanol solvent, as well as a low conversion rate of p-aminoacetanilide and a long reaction time. google.com A methanol-based process with boric acid has been reported to achieve a yield of 80% under atmospheric pressure at 65-75°C for 8-12 hours. vulcanchem.com

Development and Characterization of Novel Catalytic Systems (e.g., Alumina-Palladium Composites)

Novel catalytic systems have been developed to address the limitations of traditional methods. One such system is a catalyst designated as "catalyst CJ," which utilizes one or more types of alumina (B75360) as a carrier and palladium as the active ingredient. google.compatsnap.com

The preparation of catalyst CJ involves several steps:

Alumina is acidified with a boric acid solution (2% mass fraction) to form a slurry. google.comgoogle.com

The slurry is formed into balls and dried. google.comgoogle.com

The formed carrier is calcined at 350°C. google.comgoogle.com

The calcined carrier is soaked in a prepared 0.1% palladium-containing impregnation solution. google.comgoogle.com The palladium precursor can be tetrachloroaminopalladium or palladium chloride, dissolved in deionized water, hydrochloric acid solution, or alcohol (methanol or ethanol). google.comgoogle.com

The impregnated material is dried. google.comgoogle.com

The catalyst is calcined at 500°C and activated to obtain the finished product. google.comgoogle.com

This novel alumina-palladium composite catalyst, CJ, is used in a synthesis method where a mixed solution of p-aminoacetanilide in water and hydrochloric acid is slowly added dropwise to a mixture of 1,4-dihydroxy anthraquinone, 1,4-dihydroxy anthraquinone leuco body, water, and catalyst CJ. google.compatsnap.com This method, using water as the solvent, is reported to improve the operating environment, simplify the reaction period, increase productivity, save cost, greatly reduce sewage pollution, improve product conversion rate, and reduce reaction temperature and pressure compared to existing processes. google.compatsnap.com

Here is a summary of a comparative example using a traditional method versus a novel method with catalyst CJ:

| Feature | Traditional Method (Butanol/Boric Acid) | Novel Method (Water/Catalyst CJ) |

| Solvent | Butanol, Water, DMF | Water |

| Catalyst | Boric Acid | Alumina-Palladium (Catalyst CJ) |

| Reaction Time | 24 hours (dehydration for ~12 hours) | Not explicitly stated, implied shorter |

| Reaction Temp. | 98-105°C | Reduced temperature and pressure |

| Yield | 86.38% (Content 89.82%) | 95.16% (Content 93.45%) |

| Environmental | Heavier smell, severe environment, more wastewater | Improved environment, less sewage pollution |

| Productivity | Low | Improved |

| Cost | Increased | Saved |

Solvent Systems in Synthesis and Process Optimization

The choice of solvent system significantly impacts the efficiency, environmental footprint, and economic viability of this compound synthesis. google.comvulcanchem.comgoogle.com Traditional methods often employed butanol or a mixture of water and dimethylformamide (DMF). google.comgoogle.com The use of butanol is associated with strong odors and a harsh working environment. google.com Processes using water and DMF often require high temperatures and pressures, have long reaction times (e.g., 24 hours), and result in relatively low yields (around 60%) and significant wastewater generation. vulcanchem.comgoogle.com

Optimization efforts have focused on developing more environmentally friendly and efficient solvent systems. A methanol-mediated condensation process with boric acid as catalyst operates under atmospheric pressure at moderate temperatures (65-75°C) and achieves higher yields (80%) while reducing wastewater generation compared to aqueous-DMF systems. vulcanchem.com Methanol recovery through fractional distillation is also possible in this process. vulcanchem.com

The development of novel catalytic systems, such as the alumina-palladium composite (Catalyst CJ), has enabled the use of water as the primary solvent for the condensation reaction. google.compatsnap.com This aqueous system offers significant advantages, including an improved operating environment and reduced sewage pollution. google.compatsnap.com The ability to use water as a solvent simplifies the reaction process and contributes to cost savings and increased productivity. google.compatsnap.com

The optimization of solvent systems is not limited to the condensation step but also extends to post-synthesis purification. vulcanchem.com For instance, a methanol-mediated process includes purification steps involving dissolution in an alkali solution (e.g., sodium hydroxide) at 80-85°C, hot filtration, washing with hot water, stirring the filter cake in an acid solution (e.g., hydrochloric acid) at 70-75°C, hot filtration, washing until neutral, and drying. google.com Solvent exchange, such as a methanol-to-water ratio of 1:3 for crystallization, is also employed to ensure high purity. vulcanchem.com

The development of solvent systems for this compound synthesis reflects a broader trend in chemical synthesis towards greener and more sustainable practices, aiming to minimize the use of hazardous solvents and reduce waste generation. researchgate.netmdpi.comresearchgate.net

Influence of Reaction Solvent Polarity and Coordination on Synthesis Parameters

In the context of this compound synthesis, the shift from water/DMF systems to methanol or purely aqueous systems highlights the impact of solvent choice. The traditional water/DMF system required high temperatures and pressures, suggesting potential issues with reactant solubility or reaction kinetics in that solvent mixture. wikipedia.org The methanol-based process, operating at lower temperatures and atmospheric pressure with higher yield, indicates that methanol provides a more favorable reaction environment, possibly due to better solubility of reactants or improved catalyst efficiency. fishersci.ca The aqueous system, while also using water, incorporates hydrochloric acid and a specific catalyst, suggesting that careful control of acidity and the presence of a suitable catalyst are crucial for achieving efficient condensation in a polar, protic solvent like water. wikipedia.org The controlled addition of reactants in the aqueous method is explicitly mentioned to better control the reaction rate and dissolving effect. wikipedia.org

Green Chemistry Approaches in Synthetic Solvent Selection (e.g., Aqueous Systems)

Green chemistry principles advocate for the use of environmentally benign solvents. In the synthesis of this compound, the adoption of water as a primary solvent in some modern methods exemplifies a green chemistry approach. wikipedia.org Using water as a solvent offers several advantages, including improved operation environment, simplified reaction procedures, increased productivity, and reduced costs. wikipedia.org Furthermore, the development of novel catalysts compatible with aqueous systems can significantly reduce the pollution associated with wastewater. wikipedia.org The methanol-based synthesis also contributes to greener production by reducing wastewater generation and allowing for solvent recovery through fractional distillation. fishersci.ca These developments demonstrate a move away from more hazardous or difficult-to-handle organic solvents like DMF, aligning with the goals of sustainable chemical synthesis. wikipedia.orgfishersci.ca

Kinetic and Thermodynamic Studies of this compound Formation

Kinetic and thermodynamic studies provide insights into the reaction pathway, rate of formation, and equilibrium considerations of this compound. While detailed kinetic and thermodynamic data specifically for this compound formation are not extensively provided in the search results, the mention of reaction times, temperatures, and the monitoring of reactant conversion by techniques like HPLC in synthesis descriptions indicate that kinetic aspects are considered in process development. wikipedia.orgfishersci.ca

Reaction Rate Enhancement Strategies

Strategies to enhance the reaction rate in this compound synthesis are implemented in modern methods. The controlled, slow, dropwise addition of one reactant mixture to another in the aqueous synthesis method is a technique used to better control the reaction rate. wikipedia.org The use of specific catalysts, such as boric acid in the methanol process or the palladium-on-alumina catalyst in the aqueous process, is also a key strategy for increasing reaction rates and improving conversion compared to traditional methods. wikipedia.orgwikipedia.orgfishersci.ca For example, the novel catalyst CJ in the aqueous method is reported to improve the conversion rate and allow the reaction to be completed at lower temperatures and normal pressure.

Equilibrium Considerations and Product Selectivity

Equilibrium considerations play a role in maximizing the yield of this compound. The condensation reaction is driven towards product formation under optimized conditions. The traditional process in water and DMF had a reported yield of around 60%, suggesting that the equilibrium might not be entirely favorable or that significant side reactions occurred. wikipedia.org Improved methods achieving higher yields, such as the 80% yield in the methanol process fishersci.ca or yields over 95% in some aqueous variations wikipedia.org, indicate that these conditions are more effective at shifting the equilibrium towards the desired product or minimizing competing reactions. Achieving high product selectivity is crucial for obtaining this compound in high purity. The synthesis methods aim to selectively form the desired N-[4-[(4-hydroxyanthraquinon-1-yl)amino]phenyl]acetamide structure. The formation of a "balanced and stable solution" of p-aminoacetanilide and hydrochloric acid before addition in the aqueous method is intended to help control the reaction and potentially improve selectivity. wikipedia.org

Post-Synthesis Purification and Isolation Methodologies

After the synthesis of this compound, purification and isolation steps are necessary to obtain the final product in high purity. These methodologies are critical for removing unreacted starting materials, byproducts, and impurities.

Recrystallization and Filtration Protocols

Filtration is a fundamental step in isolating the crude and purified this compound product, which is typically obtained as a solid powder. sigmaaldrich.comnih.govalfa-chemistry.comataman-kimya.com Hot filtration is mentioned in some procedures to separate the product from the reaction mixture or impurities that are soluble at higher temperatures. wikipedia.org Washing the filtered solid with hot water is also a common protocol to remove soluble impurities and residual reaction components until the washings are neutral. wikipedia.org

Advanced Separation Techniques for Purity Enhancement

Achieving high purity of this compound after synthesis is critical for its performance as a dye. Several separation and purification techniques are employed to enhance the purity of the crude product obtained from the synthesis reactions.

A common post-treatment process involves a series of washing and filtration steps. After the condensation reaction and cooling, the crude product is typically filtered and washed to obtain a filter cake. google.com This crude product is then often subjected to alkaline and acid treatments. vulcanchem.comgoogle.com For instance, the crude product can be dissolved in an alkali solution (such as sodium hydroxide (B78521) solution at 3-10%) and stirred at 80-85°C for a period, followed by hot filtration and washing until neutral. vulcanchem.comgoogle.com The resulting filter cake is then stirred in an acid solution (such as hydrochloric acid solution at 3-5%) at 70-75°C, followed by hot filtration and washing until neutral. vulcanchem.comgoogle.com These steps are designed to remove unreacted starting materials, intermediates, and byproducts. The alkaline wash helps in removing unreacted dihydroxyanthraquinones, while the acid treatment neutralizes residual amines. vulcanchem.com

Crystallization is another technique used for purity enhancement. After the alkaline and acid treatments, the purified solid can be dried to obtain the final product. google.com Solvent exchange, such as using a methanol-to-water ratio of 1:3, can be employed to facilitate crystallization. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) is mentioned as an analytical technique used to monitor the reaction endpoint and assess the purity of the finished product. google.compatsnap.com While not a large-scale separation technique itself in this context, it is a crucial tool for evaluating the effectiveness of the synthesis and purification processes. google.compatsnap.com

Research findings indicate that these post-synthesis purification steps are critical for achieving high purity levels, with reports of finished product purity reaching 90% to over 98% depending on the specific synthetic and purification methods employed. patsnap.comvulcanchem.comgoogle.com

Data from a reported synthesis and purification process:

| Step | Solvent/Reagent | Temperature (°C) | Time | Observed Outcome |

| Condensation | Methanol + Boric Acid catalyst | 70-90 | 6-10 hours | Reaction completion (reactants < 3%) |

| Post-treatment 1 | Alkali solution (3-10% NaOH) | 80-85 | >0.5 hours | Dissolution, followed by hot filtration & washing |

| Post-treatment 2 | Acid solution (3-5% HCl) | 70-75 | >0.5 hours | Stirring, followed by hot filtration & washing |

| Drying | - | - | - | Obtain final product |

Data from another reported synthesis method:

| Step | Solvent/Reagent | Temperature (°C) | Time | Observed Outcome |

| Preparation of First Mixed Solution | Water + Hydrochloric acid + p-aminoacetanilide | 40-50 | 25-35 mins | p-aminoacetanilide dissolution |

| Preparation of Second Mixed Solution | Water + 1,4-dihydroxyanthraquinone + Leuco + Catalyst | - | - | Mixed solution |

| Condensation Reaction | Addition of First to Second Mixed Solution | 85-90 | 3-4 hours (addition) + 12 hours (holding) | Reaction completion (monitored by HPLC) |

| Post-treatment | Hot filtration, hot water washing, drying | - | - | Obtain purified solid |

Advanced Spectroscopic Characterization and Theoretical Interpretations of Solvent Blue 122

Electronic Absorption and Emission Spectroscopy of Solvent Blue 122

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, provides critical insights into the electronic transitions and excited-state behavior of chromophoric molecules like this compound, which contains an anthraquinone (B42736) moiety. colorantsgroup.com

UV-Vis Spectroscopic Analysis of Chromophore Electronic Transitions

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light by a molecule, leading to transitions between electronic energy levels. researchgate.net For organic molecules, these transitions typically involve π, σ, and n electrons. researchgate.netrsc.org The anthraquinone core of this compound contains π systems and heteroatoms with lone pairs (n electrons), allowing for π→π* and n→π* electronic transitions. rsc.orgbeilstein-journals.org

The absorption spectrum of this compound would exhibit characteristic bands corresponding to these electronic transitions. π→π* transitions generally occur at longer wavelengths and have higher molar absorptivities compared to n→π* transitions. rsc.orgbeilstein-journals.orgacs.org The position and intensity of these absorption bands are indicative of the molecule's electronic structure and the extent of conjugation within the chromophore. Analyzing the UV-Vis spectrum can help identify the presence of the anthraquinone system and its interaction with the attached substituents.

Fluorescence Spectroscopy and Quantum Yield Investigations

Fluorescence spectroscopy examines the emission of light by a molecule after it has absorbed photons and been excited to a higher electronic state. photochemcad.comthermofisher.com The emitted fluorescence typically occurs at a longer wavelength (lower energy) than the absorbed radiation, a phenomenon known as Stokes shift. aip.org

For a fluorescent molecule like some anthraquinone derivatives, excitation at a specific wavelength would lead to an emission spectrum with characteristic peaks. photochemcad.com The fluorescence quantum yield (Φf) is a crucial parameter in fluorescence spectroscopy, defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule. thermofisher.comresearchgate.netnih.gov It quantifies the efficiency of the fluorescence process and is influenced by various factors, including the molecular structure and the surrounding environment. thermofisher.comresearchgate.netrsc.org While specific quantum yield data for this compound were not found in the provided sources, such measurements would involve comparing the fluorescence intensity of this compound to that of a standard with a known quantum yield under controlled conditions. researchgate.netnih.govresearchgate.net

Solvent Polarity Effects on Optical Absorption and Fluorescence Bands (Blue Shift, Red Shift Phenomena)

The polarity of the solvent significantly influences the electronic absorption and fluorescence spectra of organic molecules, leading to solvatochromic shifts, including blue shifts (hypsochromic shifts) and red shifts (bathochromic shifts). researchgate.netrsc.orgacs.orgresearchgate.net These shifts arise from differential stabilization of the ground and excited states by solvent molecules through various intermolecular interactions such as dipole-dipole interactions and hydrogen bonding. researchgate.net

For n→π* transitions, increasing solvent polarity often results in a blue shift because polar solvents can stabilize the ground state (due to the presence of lone pairs) more than the excited state. researchgate.netrsc.orgacs.org Conversely, π→π* transitions can exhibit either red or blue shifts depending on the nature of the molecule and the solvent interactions. In many cases, polar solvents stabilize the more polar excited state more than the ground state, leading to a red shift of the π→π* absorption band. researchgate.netrsc.orgacs.orgresearchgate.net

Fluorescence emission bands are also sensitive to solvent polarity. The excited state, from which emission occurs, is often more polar than the ground state. In polar solvents, the excited state can be significantly stabilized through solvent relaxation around the excited dipole, leading to a decrease in the emission energy and thus a red shift of the fluorescence band. researchgate.net Studying the solvatochromic behavior of this compound in solvents of varying polarities would provide valuable information about the nature of its electronic transitions and the interactions between the dye molecule and its environment in both the ground and excited states.

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the functional groups present in a molecule and determining its complete molecular structure. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group within a molecule vibrates at characteristic frequencies, resulting in a unique infrared spectrum that serves as a molecular fingerprint. nih.gov

For this compound, FTIR spectroscopy would be used to identify key functional groups such as carbonyl groups (C=O) from the anthraquinone core, N-H stretching vibrations from the secondary amine and amide functionalities, C-H stretching vibrations from aromatic and methyl groups, and C-C stretching vibrations within the aromatic rings. researchgate.netnih.gov The positions and intensities of these absorption bands in the FTIR spectrum provide evidence for the presence of these groups and can offer insights into their local environment and any intramolecular interactions like hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a fundamental technique for determining the detailed molecular structure of organic compounds, providing information about the types, numbers, and connectivity of atoms, particularly hydrogen (¹H) and carbon (¹³C). colorantsgroup.comresearchgate.net

¹H NMR spectroscopy provides a spectrum where each peak corresponds to a distinct set of chemically equivalent protons. The chemical shift (δ) of each peak indicates the electronic environment of the protons, the integration of the peak is proportional to the number of protons, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. colorantsgroup.comresearchgate.net

¹³C NMR spectroscopy provides signals for each unique carbon atom in the molecule. ¹³C NMR spectra typically have a wider chemical shift range than ¹H NMR spectra, which helps in distinguishing different carbon environments.

Correlation of Spectroscopic Data with Molecular Structure and Conformation

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which are influenced by the chromophoric system – in this case, the anthraquinone core and the attached aromatic amine and acetamide (B32628) groups. The absorption maxima and band shapes are sensitive to the conjugation length, the presence of electron-donating or withdrawing groups, and intramolecular interactions, including hydrogen bonding.

NMR spectroscopy, particularly 1H and 13C NMR, is invaluable for determining the connectivity of atoms and can provide information about the three-dimensional arrangement of a molecule, including the presence of different conformers unibas.itmdpi.com. Chemical shifts and coupling constants are highly sensitive to the electronic environment and spatial proximity of nuclei. Two-dimensional NMR techniques like NOESY can reveal through-space correlations between protons, which are indicative of conformational preferences mdpi.com.

Experimental Validation of Predicted Molecular Structures

Computational chemistry methods, such as Density Functional Theory (DFT), are often used to predict molecular structures, including bond lengths, angles, and stable conformers unibas.itnih.gov. These predicted structures can then be experimentally validated through comparison with spectroscopic data. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra nih.gov. Similarly, computed NMR parameters can be compared with experimental NMR spectra. X-ray crystallography, when possible, provides definitive experimental validation of solid-state molecular structure rcsb.org. While computational studies on the structure of this compound are not detailed in the search results, its anthraquinone core and substituents suggest the possibility of various conformations due to rotation around single bonds, particularly the bonds connecting the phenylacetamide group to the anthraquinone core.

Conformational Isomerism and Spectroscopic Signatures

Conformational isomerism arises from the rotation around single bonds, leading to different spatial arrangements of atoms that can have distinct energies and spectroscopic properties mdpi.comnih.gov. For a molecule like this compound with flexible linkers, different conformers may exist in solution or in the solid state. These conformers can have different dipole moments and charge distributions, which in turn affect their interaction with light and their spectroscopic signatures.

Changes in conformation can lead to shifts in UV-Vis absorption bands, alterations in IR vibrational frequencies, and changes in chemical shifts and coupling patterns in NMR spectra mdpi.comnih.gov. For example, intramolecular hydrogen bonding, which is plausible in this compound due to the presence of hydroxyl and amine groups near carbonyl oxygens, can stabilize specific conformers and influence their electronic and vibrational spectra. Studies on other molecules have shown that solvent polarity can influence conformational equilibrium, which can be observed through changes in NMR spectra mdpi.com.

Excited State Solvation and Ground State Solvation Studies

Solvation, the interaction of a solute molecule with solvent molecules, significantly influences the electronic structure and spectroscopic properties of a compound in solution researchgate.net. The solvent environment can affect both the ground electronic state and the excited electronic states differently, leading to solvatochromic shifts in absorption and emission spectra researchgate.netrsc.orgacs.orgrsc.org.

In the ground state, solute-solvent interactions, such as dipole-dipole interactions, hydrogen bonding, and dispersion forces, stabilize the molecule . Upon electronic excitation, the charge distribution and dipole moment of the molecule can change significantly, leading to different interactions with the solvent in the excited state compared to the ground state researchgate.netrsc.org.

Investigating Solute-Solvent Interactions in Electronic Transitions

The difference in solvation energy between the ground and excited states is a primary cause of solvatochromism researchgate.netbau.edu.lb. If the excited state is more stabilized by the solvent than the ground state, a red shift (bathochromic shift) in the absorption spectrum is observed researchgate.netrsc.org. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) occurs rsc.org.

Specific solute-solvent interactions, such as hydrogen bonding, can play a significant role in determining spectral shifts and band shapes researchgate.netrsc.org. For molecules capable of acting as hydrogen bond donors or acceptors, the presence of protic solvents can lead to specific solvation structures that are different in the ground and excited states rsc.orgbau.edu.lb. Theoretical models, including implicit continuum models and explicit QM/MM approaches, are used to investigate these solute-solvent interactions and their effect on electronic transitions torvergata.itresearchgate.net. These models can account for both the bulk dielectric effects of the solvent and specific interactions like hydrogen bonding torvergata.it. Studies on other molecules have shown that solvent polarity and hydrogen bonding ability can correlate with spectral shifts rsc.orgrsc.orgbau.edu.lb.

Computational Chemistry and Molecular Modeling of Solvent Blue 122

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential tools for probing the electronic structure and properties of molecules. mdpi.com By solving the electronic Schrödinger equation, or approximations thereof, these methods can provide detailed information about molecular orbitals, charge distribution, and energy levels.

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. mdpi.com DFT is particularly valuable for larger molecules where more computationally expensive ab initio methods are prohibitive. It is extensively applied to predict various molecular properties, including electronic structure and spectroscopic parameters.

DFT calculations can elucidate the electronic distribution within Solvent Blue 122, providing insights into its reactivity and interactions. mdpi.com Specifically, DFT can be used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial parameter that relates to a molecule's stability and electronic transitions. ijsr.netresearchgate.net

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict electronic excitation energies and simulate electronic absorption and emission spectra. mdpi.comacs.orgscirp.org This allows for the theoretical prediction of UV-Vis spectra, which can be compared with experimental data to validate computational models and understand the origin of observed colors and spectroscopic shifts. Studies on similar chromophores have shown that TD-DFT can be used to simulate optical absorption spectra in different solvents, and the calculated absorption wavelengths and excitation energies can be compared with experimental UV spectra. scirp.org The influence of solvent on electronic structure can be analyzed through shifts in HOMO and LUMO energy levels, and changes in spectral properties can be analyzed using electronic transition spectra derived from TD-DFT. mdpi.com

Semiempirical Methods in Conformational and Electronic Analysis

Semiempirical methods represent a class of quantum chemical calculations that employ approximations and empirical parameters to reduce the computational cost compared to ab initio or pure DFT methods. acs.org These methods are particularly useful for studying larger molecular systems and performing extensive conformational searches. acs.orgnih.gov

Semiempirical methods can be applied to analyze the conformational landscape of this compound, identifying stable molecular geometries and their relative energies. rsc.org This is important because the conformation of a molecule can significantly influence its properties and interactions. Studies have shown that semiempirical methods, such as the GFNn-xTB family, can be used for conformational sampling and provide reasonably accurate potential energy surfaces with lower computational effort. nih.govrsc.orgaip.org

In addition to conformational analysis, semiempirical methods can also provide insights into the electronic structure, albeit with lower accuracy than high-level DFT calculations. chemrxiv.orgresearchgate.net They can be used to calculate properties like molecular orbital energies and partial atomic charges, contributing to an understanding of the molecule's electronic behavior. acs.org While semiempirical methods are faster, their accuracy depends heavily on the parametrization and may not be as reliable as DFT for predicting certain electronic properties. chemrxiv.orgresearchgate.net However, they can be effectively combined with molecular dynamics simulations to study the behavior of molecules in different environments.

Calculation of Quantum Chemical Parameters (e.g., hardness, chemical potential, electrophilicity index)

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating global and local reactivity descriptors based on DFT calculations. ijsr.netmdpi.comchemrxiv.org These quantum chemical parameters offer valuable insights into a molecule's reactivity and stability.

Key quantum chemical parameters often calculated include:

Hardness (): A measure of a molecule's resistance to deformation of its electron cloud. A larger HOMO-LUMO gap generally corresponds to a harder molecule. ijsr.netresearchgate.net Hardness is associated with the stability of a chemical system. ijsr.net

Chemical Potential (): Describes the tendency of electrons to flow into or out of a molecule. It is related to the average of the HOMO and LUMO energies. ijsr.netresearchgate.netmdpi.com Electrons tend to migrate from regions of high chemical potential to low chemical potential. researchgate.net

Electrophilicity Index (): Quantifies the propensity of a molecule to accept electrons. It is calculated based on the chemical potential and hardness. ijsr.netresearchgate.netmdpi.com A higher electrophilicity index suggests a molecule is more prone to attack by nucleophiles. chemrxiv.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can provide dynamic information about molecular motion, conformational changes, and interactions with the surrounding environment. nih.gov

Simulating this compound Behavior in Diverse Solvent Environments

MD simulations are crucial for understanding how this compound behaves in different solvent environments. mdpi.comnih.govsouthampton.ac.uk Solvents can significantly influence a molecule's conformation, aggregation behavior, and spectroscopic properties. acs.org

MD simulations can model the interactions between this compound molecules and solvent molecules explicitly, providing a dynamic picture of solvation. nih.govrsc.org This allows researchers to study phenomena such as solvent-induced conformational changes, the formation of solute-solvent complexes, and the diffusion of the solute within the solvent. nih.govnih.gov By simulating this compound in solvents of varying polarity, for instance, researchers can gain insights into how solvent-solute interactions affect its behavior, potentially explaining observed solvatochromic effects (changes in color with solvent polarity). acs.org

Solute-Solvent Interaction Modeling

Modeling solute-solvent interactions is a critical aspect of computational chemistry when studying molecules in solution. The solvent environment significantly influences a solute's electronic structure, conformation, and reactivity. Various computational approaches are employed to capture these complex interactions, ranging from implicit models that treat the solvent as a continuous dielectric medium to explicit models that include individual solvent molecules.

Theoretical Treatment of Microsolvation Effects on Reaction Dynamics and Selectivity

Microsolvation, the effect of a small, discrete number of solvent molecules directly interacting with the solute, can profoundly influence reaction dynamics and selectivity. Theoretical treatments often involve considering specific solute-solvent clusters to understand how these immediate interactions perturb the reaction pathway and transition states. Studies on other systems have shown that the presence of even a single solvent molecule can significantly alter reaction mechanisms and product ratios mdpi.com. For instance, in ion-molecule reactions, microsolvation can suppress certain direct mechanisms while promoting indirect ones by stabilizing intermediates through interactions like hydrogen bonds mdpi.com. The distinct solute-solvent interactions at the transition state can stabilize specific reaction channels, thereby increasing their competitiveness mdpi.com. While specific studies on this compound's reaction dynamics under microsolvation were not found in the provided search results, the general principles established for other molecules highlight the importance of this theoretical approach for understanding how a solvent environment could steer reactions involving this compound. The influence of solvent molecules in regulating reaction selectivity and underlying microscopic mechanisms is a significant area of research mdpi.com.

Computational Approaches to Solute-Solvent Hydrogen Bonding and Electrostatic Interactions

Computational approaches to model solute-solvent interactions, including hydrogen bonding and electrostatic forces, are diverse. Continuum implicit solvent approaches, while computationally efficient, often lack the ability to describe specific solute-solvent interactions osti.gov. Explicit solvent models, where individual solvent molecules are included in the simulation, provide a more realistic description, especially for systems with strong specific interactions like hydrogen bonding rsc.orgaip.org.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are frequently used to balance computational cost and accuracy. In QM/MM, the solute and the most strongly interacting solvent molecules (e.g., those involved in hydrogen bonds) are treated with more computationally expensive QM methods, while the bulk solvent is represented by a less expensive MM force field osti.govrsc.org. This allows for the inclusion of specific interactions, such as the electrostatic effects of a hydrogen bond, by embedding the MM point charges of the solvent atoms into the QM calculation osti.gov.

Electrostatic interactions play a crucial role in solute-solvent systems, particularly with polar solvents rsc.orgnih.gov. These interactions can be modeled by considering the charge distribution of the solute and the dielectric properties of the solvent nih.gov. Continuum models represent the solvent as a polarizable continuum with a specific dielectric constant, accounting for the macroscopic electrostatic screening rsc.orgarxiv.org. However, for a detailed understanding of specific electrostatic and hydrogen bonding interactions, explicit or hybrid QM/MM methods are often necessary rsc.org. Explicit inclusion of solvent molecules in TDDFT calculations, for example, has been shown to be vital for accurately predicting solvatochromic shifts, which are a direct consequence of solute-solvent interactions aip.org. The strength and nature of interactions between dyes and other molecules, including solvents, are dependent on their properties and molecular structures, encompassing electrostatic, hydrophilic/hydrophobic, and hydrogen-bonding interactions mdpi.com.

Advanced Research on Interaction Mechanisms and Functional Materials Integration

Molecular Interaction Mechanisms with Polymeric Substrates

The efficacy of Solvent Blue 122 as a colorant in polymer matrices is intrinsically linked to its molecular interactions with the polymer chains. These interactions govern how the dye integrates into the material, influencing its dispersion, solubility, and ultimately, the material's final properties like color strength, transparency, and fastness.

Investigation of Dye-Polymer Dissolution and Dispersion Behavior

This compound demonstrates excellent compatibility and miscibility with a variety of plastic resins, including polystyrene (PS), polycarbonate (PC), rigid polyvinyl chloride (RPVC), ABS plastic, PMMA, PET, PBT, SAN, AS, and polyester (B1180765) fiber. ranbarr.comjnogilvychem.comjadechem-colours.com It is described as being easily dispersible and capable of completely dissolving within polymers, leading to bright blue shades with high transparency and exceptional colorfastness. ranbarr.comjnogilvychem.comjadechem-colours.com The dissolution and dispersion behavior are critical for achieving uniform coloration and avoiding issues such as specks or streaks in the final product. Achieving optimal dissolution, particularly for dyes with high melting points, is often facilitated by sufficient mixing and dispersion at appropriate processing temperatures. precisechem.comprecisechem.com The inherent solubility of solvent dyes in organic solvents and plastics is a key factor contributing to their versatility across different applications. indiamart.comveeraco.com

Elucidating the Nature of Dye Binding within Polymer Matrices

The interaction between this compound and polymer matrices is primarily driven by non-covalent forces. The dye's structural analysis reveals a planar anthraquinone (B42736) core substituted with hydroxyl and acetamide (B32628) functional groups. This planar structure facilitates π-π interactions with the polymer matrices. vulcanchem.com Solvent dyes, in general, are characterized by their solubility in organic solvents or plastics, possessing non-polar or having limited polarity molecules. This characteristic implies that ionization is not the primary mechanism involved in their integration into polymers. veeraco.com While the binding mechanism of dyes to fibers in textiles involves binding to the fiber itself guidechem.com, in polymer matrices, the interactions are more related to the dye's solubility within the polymer phase and specific non-covalent interactions like π-π stacking between the aromatic systems of the dye and the polymer chains, and potentially hydrogen bonding involving the hydroxyl and acetamide groups.

Supramolecular Interactions Involving this compound

Supramolecular chemistry, which focuses on molecular assemblies held together by non-covalent interactions like hydrogen bonding and π-π stacking, provides a framework for understanding the behavior of molecules like this compound beyond simple dissolution. acs.orgnih.govresearchgate.net These interactions can lead to the formation of aggregates or play a role in encapsulation strategies.

Formation and Stability of Dye Aggregates in Solution and Solid State

The formation and stability of dye aggregates are influenced by factors such as concentration, temperature, and solvent polarity. researchgate.net The balance between the solubilizing properties of the solvent and the binding properties of the solute molecules is crucial for the formation of supramolecular aggregates in solution. acs.org While specific detailed studies on the aggregation of this compound were not prominently found, the principles of dye aggregation observed in other systems, such as the solvent-mediated phase transformation between J- and H-aggregates in thiacarbocyanine dyes researchgate.net or the aggregation of Methylene Blue in aqueous solutions acs.org, highlight the potential for this compound to form aggregates under certain conditions, particularly in poor solvents or at higher concentrations. The planar anthraquinone core of this compound suggests that π-π stacking could be a driving force for aggregation.

Research in Biological Staining and Marker Applications

Application of this compound in Biological Specimen Staining Techniques

This compound is mentioned as being used as a stain in microscopy. guidechem.com Solvent dyes, in general, are employed in biological staining techniques to help researchers observe and analyze cell structures. chemicalbook.com They are components used to produce stains that identify various cell structure components. tradekorea.comindiamart.comveeraco.com While this compound is listed in the context of biological stains, detailed research findings specifically outlining its performance, target structures, or comparative efficacy in various biological specimen staining techniques were not present in the consulted search results.

Use as a Marker in Advanced Biological Research and Microscopy

This compound is also indicated for use as a marker in biological research and microscopy. guidechem.com Dyes serve as important tools in biological experiments, assisting in tasks such as tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms. chemicalbook.com The application of solvent dyes as markers is facilitated by their ability to dissolve in organic solvents and interact with non-polar or weakly polar cellular components. veeraco.com However, specific detailed research findings or data tables demonstrating the use of this compound as a marker in advanced biological research or microscopy, including details on its specificity, localization within biological systems, or outcomes of such research, were not found in the provided search results.

Advanced Analytical Methodologies for Solvent Blue 122 Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques frequently employed for the analysis of solvent dyes due to their ability to separate complex mixtures and provide quantitative data. HPLC has been mentioned in the context of monitoring reaction endpoints during the synthesis of Solvent Blue 122, indicating its utility for assessing purity google.comgoogle.comvulcanchem.com. Both HPLC and UPLC are recognized as suitable techniques for dye analysis in general researchgate.netfda.gov.

Method development for this compound separation by HPLC or UPLC typically involves optimizing parameters such as the stationary phase, mobile phase composition, and elution gradient. While specific, detailed methods solely for the separation and identification of this compound in various complex matrices are not extensively detailed in the provided search results, general principles applied to similar solvent dyes can be considered.

For instance, reversed-phase HPLC (RP-HPLC) is a common mode for analyzing solvent-soluble compounds like this compound researchgate.netepa.gov. Studies on other blue anthraquinone (B42736) dyes, such as Solvent Blue 35, have utilized C18 stationary phases lmaleidykla.lt. Similarly, methods for analyzing various synthetic food dyes, including some blue dyes, have successfully employed C18 columns researchgate.netimeko.org. UPLC systems, utilizing columns packed with sub-two-micron particles, offer enhanced separation efficiency and speed compared to traditional HPLC fda.gov.

The mobile phase composition is critical for achieving adequate separation of this compound from matrix components and potential impurities. For reversed-phase chromatography, mobile phases typically consist of a mixture of water or an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile (B52724) researchgate.netresearchgate.net. The addition of modifiers like ion-pair reagents or acids can influence retention and peak shape, particularly for compounds with ionizable functional groups. Gradient elution, where the mobile phase composition changes over time, is commonly used to separate compounds with a wide range of polarities in a single run researchgate.netepa.gov.

Studies on other solvent dyes illustrate typical mobile phase strategies. For example, an HPLC method for fuel dyes used a gradient of hexane, toluene, and ethyl acetate (B1210297) lmaleidykla.lt. Another method for synthetic food dyes employed a gradient elution with ammonium (B1175870) acetate buffer and acetonitrile researchgate.net. The optimization of the gradient profile is essential to achieve satisfactory resolution and reasonable analysis time for this compound.

Method Development for this compound Separation and Identification

Spectrophotometric Detection Techniques

Spectrophotometric detection, particularly using UV-Vis and Photo-Diode Array (PDA) detectors, is a widely used and effective method for detecting and quantifying colored compounds like this compound in chromatographic systems farmaciajournal.comresearchgate.netfda.govimeko.orgresearchgate.neteuropa.eujapsonline.comresearchgate.net.

UV-Vis detectors measure the absorbance of analytes at specific wavelengths, while PDA detectors capture the full absorption spectrum across a range of wavelengths simultaneously. This spectral information is invaluable for peak identification and purity assessment. Blue dyes typically exhibit strong absorption in the visible range, generally between 600 and 700 nm europa.eupatsnap.com.

While the precise maximum absorbance wavelength (lambda max) for this compound in common analytical solvents is not definitively provided in the search results for direct quantitative analysis, information on similar dyes offers guidance. For instance, the blue dye HC Blue 18 shows an absorption maximum at 575 nm in HPLC solvents europa.eu. Solvent Blue 35 has absorption maxima reported around 604 nm and 652 nm in chloroform (B151607) and 650 nm in another context lmaleidykla.ltproakademia.eusigmaaldrich.com. For accurate quantitative analysis of this compound, determining its specific lambda max under the chosen chromatographic conditions is a critical step. PDA detection is particularly useful as it allows for the selection of the optimal wavelength for quantification and provides spectral confirmation of the analyte's identity.

Coupling HPLC or UPLC with Mass Spectrometry (LC-MS or UPLC-MS) provides a powerful tool for the unambiguous identification and structural elucidation of this compound, especially in complex matrices where chromatographic separation alone may not be sufficient epa.govmdpi.com. MS detects analytes based on their mass-to-charge ratio (m/z).

LC-MS, including techniques like LC-ESI-MS, is mentioned as a method for the identification and characterization of dyes and related compounds europa.eumdpi.com. High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements for determining elemental composition vulcanchem.com. EPA Method 8321B describes the use of HPLC coupled with thermospray-mass spectrometry (TS-MS) for the analysis of solvent-extractable nonvolatile compounds, including anthraquinone dyes. This method notes that TS-MS detection can be performed in either positive or negative ionization mode epa.gov. While specific MS parameters and fragmentation patterns for this compound are not detailed in the provided results, LC-MS techniques can provide molecular weight information and characteristic fragment ions that aid in confirming its presence and structure.

Environmental Implications and Sustainable Development in Solvent Blue 122 Research

Environmental Fate and Transport Studies

Understanding how Solvent Blue 122 behaves in the environment is essential for assessing its potential impact. This involves studying its degradation pathways and determining its persistence and potential for accumulation.

Degradation Pathways and Metabolite Identification

Research into the degradation of this compound considers both abiotic and biotic processes. Thermal decomposition can occur at temperatures above 240°C, primarily through the cleavage of the anthraquinone (B42736) ring. While atmospheric oxidation is predicted to be a significant fate process for azo solvent dyes released into the atmosphere, hydrolysis is not expected to be a major factor in aquatic environments due to the absence of hydrolyzable groups in these substances. canada.caresearchgate.net

Studies have highlighted the importance of microbial communities in the potential mitigation of pollution from synthetic dyes like this compound. Identifying the specific metabolites formed during the degradation process is a key aspect of environmental fate studies, as these breakdown products may also have environmental effects.

Persistence and Potential for Environmental Accumulation

The environmental persistence of this compound is a critical factor in evaluating its long-term impact. Available empirical and modelled data on abiotic and biotic degradation are considered to characterize this persistence. canada.caresearchgate.net this compound is reported to have low solubility in water, which can influence its transport and distribution in aquatic environments. techemi.comchemicalbook.com

While specific detailed data on the persistence and bioaccumulation potential of this compound in various environmental compartments are not extensively available in the immediate search results, the general characteristics of solvent dyes, particularly their solubility in organic solvents and low water solubility, suggest a potential for persistence in certain environments, especially where organic matter is present. techemi.compolarisorganics.com The precautionary statement "Avoid release to the environment" in safety data sheets underscores the importance of preventing its entry into environmental systems. chemicalbook.com

Greener Synthetic Routes and Waste Reduction Strategies

Traditional synthesis routes for solvent dyes, including this compound, have often involved processes with limitations such as low yields and high wastewater generation. vulcanchem.com The development of greener synthetic methodologies is a key area of research aimed at reducing the environmental footprint of production.

Development of Environmentally Benign Solvents in Production

Modern synthesis routes for this compound have aimed to overcome the drawbacks of traditional methods, such as those based on dimethylformamide (DMF), which resulted in significant wastewater. vulcanchem.com Research has explored alternative reaction systems. For instance, a patented methanol-mediated condensation process utilizes methanol (B129727) as a solvent with a boric acid catalyst. vulcanchem.comgoogle.com This method has demonstrated the ability to reduce wastewater generation by 40% compared to aqueous-DMF systems and allows for methanol recovery through fractional distillation. vulcanchem.com Using water as a solvent in certain synthesis steps has also been explored to improve the operation environment and simplify the reaction period. patsnap.comgoogle.com

Catalytic Approaches for Reduced By-product Formation and Wastewater Minimization

The use of specific catalysts plays a vital role in developing more sustainable synthesis routes. In the methanol-mediated condensation process, boric acid acts as a catalyst. vulcanchem.comgoogle.com Another synthetic method involves the use of a catalyst (referred to as catalyst CJ) that utilizes aluminum oxide as a carrier and palladium as an active ingredient. patsnap.comgoogle.com This catalyst is reported to significantly reduce the pollution of sewage to water and improve the conversion rate of the product, while also allowing for reduced reaction temperature and pressure. patsnap.comgoogle.com

Optimizing reaction conditions, such as temperature and time, in conjunction with catalyst selection, contributes to minimizing unwanted by-product formation and subsequently reducing the burden on wastewater treatment. vulcanchem.comgoogle.com Post-synthesis purification steps, including alkaline washes and acid treatments, are also critical for achieving high purity and managing waste streams. vulcanchem.com

Research on Environmental Risk Assessment and Management

Environmental risk assessment for substances like this compound involves evaluating their potential to cause harm to the environment. This includes considering their inherent toxicity, potential for exposure, and persistence.

Studies have indicated that some azo solvent dyes can be hazardous to aquatic organisms at low concentrations. canada.ca While specific toxicity data for this compound to fish, daphnia, algae, and microorganisms were not available in one safety data sheet chemicalbook.com, a study on the effects of this compound on freshwater ecosystems highlighted its potential to disrupt aquatic life.

Environmental risk management strategies involve preventing or minimizing the release of the substance into the environment. Precautionary statements in safety data sheets advise against release to drains, surface water, and ground water, and emphasize the collection of spillage. chemicalbook.comchemos.de Proper disposal of the substance and contaminated containers according to applicable regulations is also a key aspect of environmental management. chemicalbook.com

Risk assessment studies for dye and dye intermediate plants consider the potential risks associated with the storage and handling of raw materials, intermediates, and products, as well as the manufacturing process itself. environmentclearance.nic.in These assessments help determine the necessary safety measures and the type and capacity of on-site and off-site emergency plans. environmentclearance.nic.in Companies are increasingly prioritizing environmentally friendly practices, including minimizing environmental impact through eco-friendly production processes and ensuring compliance with environmental regulations. primachemicals.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 106025 |

Data Tables

While detailed quantitative data on degradation rates, persistence in specific environmental compartments, or comprehensive toxicity profiles were not consistently available across the search results for this compound specifically, the following table summarizes some general properties and application data found:

| Property/Application Area | Detail | Source(s) |

| Appearance | Blue black powder, Purple-black powder | jnogilvychem.compatsnap.com |

| Water Solubility | Insoluble in water, Low solubility in water, 224 μg/L at 25℃ | techemi.comchemicalbook.compatsnap.commade-in-china.comguidechem.com |

| Solubility in Organic Solvents | Soluble in organic solvents (benzene, chlorobenzene, xylene, DMF, alcohols, ketones, esters, aromatic hydrocarbons, ethanol, acetone) | techemi.compatsnap.commade-in-china.comguidechem.com |

| Thermal Decomposition | Gradual decomposition via anthraquinone ring cleavage (>240°C) | |

| Heat Resistance | Excellent, 280-300℃, Not less than 300℃ | jnogilvychem.comranbarr.comchemicalbook.com |

| Lightfastness | Excellent, Relatively good, Grade 6-7, Grade 8 (in PMMA, PET) | jnogilvychem.comranbarr.comtechemi.comchemicalbook.comadditivesforpolymer.com |

| Main Applications | Coloring plastics (PS, PC, PMMA, RPVC, ABS, PET, PBT, SAN, AS), color Masterbatch for PET, inks, coatings, polyester (B1180765) fiber, rubber, gasoline, oil, lubricants, wax, candle | jnogilvychem.comranbarr.comtechemi.commade-in-china.comguidechem.comepsilonpigments.com |

| Environmental Precaution | Avoid release to the environment | chemicalbook.com |

Please note that the interactive nature of data tables as requested cannot be fully replicated in this text-based format. The table above presents the information in a structured manner.

Q & A

What are the standard spectroscopic characterization methods for Solvent Blue 122, and how can researchers ensure data accuracy?

Basic Research Focus

this compound is typically characterized using UV-Vis spectroscopy (λmax ~600–650 nm in non-polar solvents), NMR (¹H/¹³C), and mass spectrometry. To ensure accuracy:

- Reproducibility : Document solvent purity, instrument calibration (e.g., NMR referencing to TMS), and environmental conditions (e.g., temperature).

- Validation : Compare spectral data with literature values for known analogs or derivatives. For novel compounds, provide full spectral assignments and purity metrics (e.g., HPLC >95%) .

- Supporting Information : Include raw spectral data, baseline corrections, and error margins in supplementary files to enable peer validation .

How should researchers design experiments to investigate solvent effects on this compound’s photostability?

Advanced Research Focus

Photostability studies require controlled variables:

- Experimental Design :

- Solvent Selection : Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to assess solvatochromic shifts.

- Light Exposure : Use calibrated light sources (e.g., xenon lamps) with intensity measured via actinometry.

- Kinetic Analysis : Monitor degradation rates via UV-Vis at timed intervals.

- Controls : Include dark-state controls and replicate experiments to distinguish photolytic vs. thermal degradation .

- Data Reporting : Tabulate half-life (t½) values and correlate with solvent polarity indices (e.g., ET30) .

How can contradictions in reported solubility data of this compound across studies be systematically analyzed?

Advanced Research Focus

Discrepancies often arise from methodological differences. Resolve conflicts via:

- Critical Evaluation : Compare experimental conditions (temperature, solvent grade, agitation methods) and measurement techniques (gravimetric vs. spectroscopic).

- Meta-Analysis : Aggregate data from peer-reviewed studies, excluding non-standardized reports. Use statistical tools (e.g., ANOVA) to identify outliers .

- Reproducibility Tests : Replicate disputed experiments with documented protocols (e.g., IUPAC guidelines for solubility testing) .

What computational chemistry approaches are validated for predicting this compound’s reactivity in novel solvent systems?

Advanced Research Focus

Computational methods must align with experimental benchmarks:

- DFT Modeling : Optimize molecular geometry using B3LYP/6-31G* to predict electronic transitions and compare with observed UV-Vis spectra.

- Solvent Interaction Simulations : Apply COSMO-RS to estimate solvation free energies and partition coefficients .

- Validation : Cross-check predictions with empirical data (e.g., solubility parameters, reaction yields) and refine models using machine learning algorithms .

What strategies are recommended for optimizing the recrystallization of this compound to achieve high-purity yields?

Basic Research Focus

Recrystallization efficiency depends on solvent selection and process design:

- Solvent Screening : Test solvents where this compound has high temperature-dependent solubility (e.g., toluene at 80°C vs. 25°C) .

- Gradient Cooling : Slowly reduce temperature to minimize co-precipitation of impurities.

- Purity Metrics : Characterize crystals via melting point analysis and XRD to confirm polymorphic consistency .

How can researchers resolve inconsistencies in the interpretation of this compound’s NMR spectral data?

Advanced Research Focus

Spectral ambiguities (e.g., overlapping peaks) require:

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign coupling patterns and verify substituent positions.

- Deuterated Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts.

- Collaborative Validation : Share raw FID data with third-party labs for independent analysis .

What methodologies are effective for analyzing the environmental degradation pathways of this compound?

Advanced Research Focus

Degradation studies should integrate:

- LC-MS/MS : Identify breakdown products under UV/oxidizing conditions.

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess metabolite toxicity.

- Kinetic Modeling : Apply pseudo-first-order kinetics to predict environmental persistence .

Key Considerations for Researchers

- Literature Integration : Prioritize primary sources and validate methods against ACS or RSC guidelines .

- Data Transparency : Publish raw datasets and experimental protocols in repositories like Zenodo to facilitate replication .

- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with journal policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.